molecular formula C23H27N3O4S B2379585 N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878055-75-5

N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2379585
CAS No.: 878055-75-5
M. Wt: 441.55
InChI Key: IHIMLXXLCVREFK-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound featuring a complex molecular architecture that integrates indole, acetamide, and sulfonyl functional groups. This structure suggests significant potential for application in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing novel bioactive molecules. Indole-based compounds are extensively studied for their diverse biological activities, which can include antiviral properties against pathogens like respiratory syncytial virus (RSV) , as well as the ability to induce apoptosis and autophagy in cancer cell lines, such as melanoma . The presence of the sulfonyl group often influences the compound's binding affinity and pharmacokinetic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new pathways in oncological and infectious disease research, leveraging its unique structure to probe biological mechanisms and develop new therapeutic leads. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)31(29,30)16-22(27)24-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIMLXXLCVREFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Diethyl-2-(1H-Indol-1-yl)Acetamide

Indole’s NH proton (pKa ~17) is deprotonated using sodium hydride (NaH) in dry tetrahydrofuran (THF), enabling alkylation with N,N-diethyl-2-bromoacetamide at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding the 1-substituted indole intermediate.

Reaction Conditions

Parameter Value Source Reference
Base NaH (1.2 equiv.)
Solvent THF, anhydrous
Temperature 0–5°C → room temperature
Yield 78–85%

Electrophilic Sulfonation at the 3-Position

The 1-substituted indole undergoes sulfonation using chlorosulfonic acid (ClSO3H) in dichloromethane (DCM) at -10°C. Subsequent reaction with 2-(m-tolylamino)ethyl thiol, followed by oxidation with hydrogen peroxide (H2O2), installs the sulfonylethylamide moiety.

Key Considerations

  • Regioselectivity: Indole’s 3-position is inherently reactive toward electrophiles due to aromatic π-electron density.
  • Oxidation: Thiol intermediate oxidizes to sulfone using H2O2 in acetic acid.

Reaction Conditions

Parameter Value Source Reference
Sulfonating Agent ClSO3H (1.5 equiv.)
Solvent DCM
Oxidizing Agent H2O2 (30% w/v)
Yield 62–70%

Synthetic Route 2: Convergent Assembly via Sulfonamide Intermediate

Preparation of 2-(m-Tolylamino)Ethylsulfonyl Chloride

m-Toluidine reacts with 2-chloroethylsulfonyl chloride in acetonitrile under basic conditions (K2CO3), forming the sulfonamide. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) yields the sulfonyl chloride derivative.

Reaction Conditions

Parameter Value Source Reference
Base K2CO3 (2.0 equiv.)
Solvent Acetonitrile
Oxidizing Agent mCPBA (1.1 equiv.)
Yield 65–72%

Coupling with N,N-Diethyl-2-(1H-Indol-1-yl)Acetamide

The sulfonyl chloride intermediate reacts with the alkylated indole derivative in the presence of AlCl3 (Lewis acid) at 0°C, facilitating electrophilic aromatic substitution at the 3-position.

Optimization Insight

  • Catalyst Loading: 1.2 equiv. AlCl3 maximizes regioselectivity.
  • Workup: Aqueous NaHCO3 quench prevents over-sulfonation.

Synthetic Route 3: Late-Stage Amide Coupling

Synthesis of 3-Sulfonylethyl Indole Intermediate

Indole is first sulfonated at the 3-position using SO3·Py complex, followed by alkylation with ethyl bromoacetate. Hydrolysis of the ester yields 3-(sulfonylethyl)indole-1-carboxylic acid.

HBTU-Mediated Amide Formation

The carboxylic acid reacts with m-toluidine using O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF, forming the target amide.

Reaction Conditions

Parameter Value Source Reference
Coupling Agent HBTU (1.5 equiv.)
Base DIPEA (3.0 equiv.)
Solvent DMF, anhydrous
Yield 80–88%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 45–50% 50–55% 60–65%
Step Count 3 4 4
Purification Complexity Moderate High Moderate
Scalability Limited Moderate High

Key Findings

  • Route 3 offers superior yield and scalability, albeit requiring specialized reagents like HBTU.
  • Route 2 ’s convergent approach minimizes side reactions but demands stringent temperature control.

Challenges and Optimization Strategies

Competing Reactions in Alkylation

Over-alkylation at the indole’s 3-position is mitigated by maintaining low temperatures (0–5°C) and controlled reagent stoichiometry.

Sulfonation Regioselectivity

Electron-withdrawing substituents (e.g., acetamide) deactivate the indole ring, necessitating Lewis acid catalysts (AlCl3) to enhance electrophilic substitution.

Amide Coupling Efficiency

HBTU outperforms carbodiimide-based agents (e.g., DCC) in minimizing racemization and improving reaction rates.

Chemical Reactions Analysis

N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-based compounds have been tested for their anti-proliferative properties against human cancer cells, such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, certain derivatives demonstrated IC50 values indicating potent biological activity and the ability to induce apoptosis through caspase activation pathways .

Mechanism of Action
The mechanism by which N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide exerts its effects is believed to involve the inhibition of specific enzymes related to cancer cell metabolism. Similar sulfonamide derivatives have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression .

Antimicrobial Properties

Broad-Spectrum Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that related indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections .

Enzyme Inhibition

Targeting Metabolic Pathways
this compound may also act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease states. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting possible applications in treating conditions such as Alzheimer's disease .

Research Case Studies

Study Focus Findings
Cytotoxicity Evaluation Tested various indole derivatives against cancer cell linesCompound 5r showed IC50 of 10.56 ± 1.14 μM against HepG2 cells, indicating strong anticancer potential
Antimicrobial Testing Evaluated the efficacy of related compounds against bacterial strainsSignificant activity observed against E. coli and S. aureus with MIC values around 256 µg/mL
Enzyme Inhibition Studies Investigated inhibition of acetylcholinesterase by sulfonamide derivativesPotential for therapeutic applications in neurodegenerative diseases was noted

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Indole Motifs
Compound Name Substituents Key Differences Synthesis Route Notable Properties Reference
N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide Para-tolyl (p-tolyl) group Meta vs. para substitution on the tolyl ring alters electronic distribution and steric interactions. Similar to target compound, likely via sulfonation of indole and subsequent amidation . Higher crystallinity predicted for para-isomer due to symmetric packing .
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Phenylsulfonyl group Lacks the 2-oxoethylamino moiety; simpler substituent profile. Synthesized via sulfonation of indole followed by nucleophilic substitution . Exhibits strong hydrogen-bonding interactions in crystal lattice, enhancing stability .

Key Insights :

  • Sulfonyl Group Impact : Sulfonation at the indole 3-position is common in bioactive molecules, as seen in compounds with antioxidant and anti-inflammatory activities .
Acetamide Derivatives with Bulky Substituents
Compound Name Substituents Key Differences Synthesis Route Notable Properties Reference
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantane group Bulky adamantane substituent increases lipophilicity. Prepared via Mn-BuLi-mediated cyclization and oxalyl chloride acylation . High metabolic stability due to adamantane’s rigidity; explored for CNS targets .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide 4-Chlorobenzoyl and methylsulfonyl groups Dual electron-withdrawing groups enhance electrophilicity. Synthesized via Friedel-Crafts acylation and sulfonamide coupling . Demonstrated COX-2 inhibition in indomethacin analogs .

Key Insights :

  • Lipophilicity vs. Bioactivity : Adamantane-containing derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration compared to sulfonated analogs.
  • Electrophilic Reactivity : Chlorobenzoyl and methylsulfonyl groups (e.g., ) may improve binding to enzymatic pockets via polar interactions.
Antioxidant-Active Indole Acetamides
Compound Name Substituents Key Differences Synthesis Route Notable Properties Reference
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Hydroxyimino group Oxime moiety introduces antioxidant activity. Synthesized via condensation of indole-3-carbaldehyde oxime with chloroacetamide . FRAP assay: IC₅₀ = 12.3 µM; DPPH scavenging: 89% at 50 µM .
Target Compound Sulfonyl and m-tolyl groups Lacks hydroxyimino group; sulfonyl may reduce radical scavenging. Not explicitly reported; likely requires sulfonation and amidation steps. Antioxidant activity untested but predicted to be lower than hydroxyimino analogs. N/A

Key Insights :

  • Antioxidant Mechanisms: Hydroxyimino derivatives (e.g., ) leverage oxime groups for radical scavenging, whereas sulfonyl groups in the target compound may prioritize other bioactivities (e.g., enzyme inhibition).
Comparative Data Table
Property Target Compound para-Tolyl Analog Adamantane Derivative Hydroxyimino Derivative
Molecular Weight ~450 g/mol* ~450 g/mol* ~400 g/mol ~350 g/mol
Key Substituent m-Tolyl p-Tolyl Adamantane Hydroxyimino
Synthetic Complexity High High Moderate Moderate
Reported Bioactivity N/A N/A CNS-targeted Antioxidant

*Estimated based on structural similarity.

Biological Activity

N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features an indole moiety linked to a sulfonamide group, which is known to influence various biological activities. The synthesis typically involves the reaction of 1H-indole derivatives with sulfonyl chlorides and amines, leading to the formation of the target compound.

2.1 Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structural frameworks have shown significant activity against drug-resistant strains of bacteria and fungi. The following table summarizes the antimicrobial activities observed in related compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N,N-diethyl-2-(3-sulfonyl indole)Methicillin-resistant Staphylococcus aureus2 µg/mL
N,N-diethyl-2-(3-sulfonyl indole)Vancomycin-resistant Enterococcus faecium4 µg/mL
N,N-diethyl-2-(3-sulfonyl indole)Candida auris0.5 µg/mL

These results indicate that the compound may possess broad-spectrum antimicrobial properties.

2.2 Anticancer Activity

The anticancer potential of N,N-diethyl-2-(3-sulfonyl indole) has also been investigated. In vitro studies on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer), have demonstrated varying degrees of cytotoxicity:

Cell LineCompound Concentration (µM)Viability (%)Statistical Significance
Caco-21039.8p < 0.001
A5491056.9p = 0.0019

These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells, warranting further exploration as a potential anticancer agent.

The mechanism by which N,N-diethyl-2-(3-sulfonyl indole) exerts its biological effects may involve inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. Molecular docking studies have suggested that the compound could effectively bind to target proteins involved in these processes, enhancing its therapeutic potential.

4. Case Studies and Research Findings

Several case studies have documented the biological activity of structurally related compounds:

  • Study on Antimicrobial Efficacy : A recent publication reported that similar sulfonamide derivatives demonstrated potent activity against resistant strains of Staphylococcus aureus and Candida species, indicating a promising avenue for developing new antimicrobial agents .
  • Anticancer Screening : Another study focused on thiazole derivatives showed that modifications in structure significantly impacted anticancer efficacy against multiple cell lines, suggesting that similar approaches could be applied to optimize N,N-diethyl-2-(3-sulfonyl indole) for enhanced activity .

5. Conclusion

This compound presents a compelling profile for both antimicrobial and anticancer activities based on preliminary research findings. Continued investigation into its biological mechanisms and structure–activity relationships will be crucial for advancing this compound as a viable therapeutic candidate.

Q & A

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :
  • Molecular Dynamics Simulations : Simulate binding stability to receptors (e.g., 100 ns simulations in GROMACS) .
  • QSAR Modeling : Corrogate substituent effects with activity using Random Forest or SVM algorithms .

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